methyl 2-(1H-pyrrol-1-yl)acetate
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)acetate is a chemical compound with the CAS Number: 50966-72-8 . It has a molecular weight of 139.15 and is a liquid at room temperature . The IUPAC name for this compound is methyl 1H-pyrrol-1-ylacetate .
Molecular Structure Analysis
The InChI code for methyl 2-(1H-pyrrol-1-yl)acetate is 1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 . This indicates that the compound has a pyrrole ring attached to an acetate group.Chemical Reactions Analysis
While specific chemical reactions involving methyl 2-(1H-pyrrol-1-yl)acetate are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .Physical And Chemical Properties Analysis
Methyl 2-(1H-pyrrol-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 139.15 .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Methyl 2-(1H-pyrrol-1-yl)acetate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. The presence of the heterocyclic ring in these compounds is attributed to their good antibacterial and antifungal activity, with increased activity observed upon the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Electrochemical Applications
- Novel Schiff base ligands bearing pyrrole moieties and their Cu(II) complexes have been synthesized and characterized, demonstrating applications in electroreduction reactions. These compounds show promise in improving the efficiency of acetophenone reduction and have significant potential in the presence of CO2 (Ait Amer et al., 2019).
Application in Electro-Optic Materials
- Pyrrole-based donor-acceptor chromophores have been developed for use in nonlinear optical/electro-optic materials. These chromophores demonstrate potential in layer-by-layer formation of nonlinear optical/electro-optic multilayers, offering applications in various optoelectronic devices (Facchetti et al., 2003).
Anticancer Research
- A study on pyrrole as a connecting unit in hydroxamic acid-based histone deacetylase inhibitors shows that pyrrole-based analogs display promising anticancer activity. These compounds have been evaluated for their anticancer activity against several human cancer cell lines, demonstrating potential in the design and development of novel anticancer agents (Singh et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye damage . The precautionary statements associated with this compound include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and not getting it in the eyes, on the skin, or on clothing .
properties
IUPAC Name |
methyl 2-pyrrol-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJOUCIMGIKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458973 | |
Record name | Methyl (1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50966-72-8 | |
Record name | Methyl (1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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